

In-Depth Technical Guide & Safety Profile: 2-Chloroquinoline-6-carboxamide

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Compound of Interest

Compound Name: 2-Chloroquinoline-6-carboxamide

Cat. No.: B11893610

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Document Scope: Advanced physicochemical profiling, mechanistic toxicology, and laboratory application protocols.

Executive Summary & Chemical Significance

In modern drug discovery, halogenated heterocycles are foundational building blocks. **2-Chloroquinoline-6-carboxamide** (CAS: 1823476-06-7) is a highly valued intermediate, particularly in the synthesis of kinase inhibitors and antimalarial agents. The quinoline core acts as a privileged scaffold, while the 6-carboxamide group provides critical hydrogen bond donor/acceptor capabilities essential for interacting with the hinge region of target kinases.

As a Senior Application Scientist, I emphasize that handling this compound requires an understanding of its inherent chemical reactivity. The 2-chloro position is not merely a passive structural unit; it is an active electrophile. The electron-withdrawing nature of the quinoline nitrogen makes the 2-position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). This exact reactivity—while highly desirable for late-stage functionalization—is also the primary driver of its toxicological and safety profile [1].

Physicochemical Properties & Molecular Identity

Accurate molecular identification is the first step in establishing a self-validating laboratory workflow. Below is the synthesized data profile for **2-Chloroquinoline-6-carboxamide** [2].

Property	Value / Specification
Chemical Name	2-Chloroquinoline-6-carboxamide
CAS Registry Number	1823476-06-7
Molecular Formula	C ₁₀ H ₇ ClN ₂ O
Molecular Weight	206.63 g/mol
SMILES Code	<chem>O=C(N)c1ccc2nc(Cl)ccc2c1</chem>
Appearance	Solid (typically white to pale yellow powder)
Storage Conditions	Inert atmosphere (N ₂ or Ar), 2-8°C. Protect from moisture.

Mechanistic Toxicology & Hazard Profile (E-E-A-T)

Standard Safety Data Sheets (SDS) list hazards without explaining the why. Understanding the causality behind the hazard codes ensures superior laboratory safety.

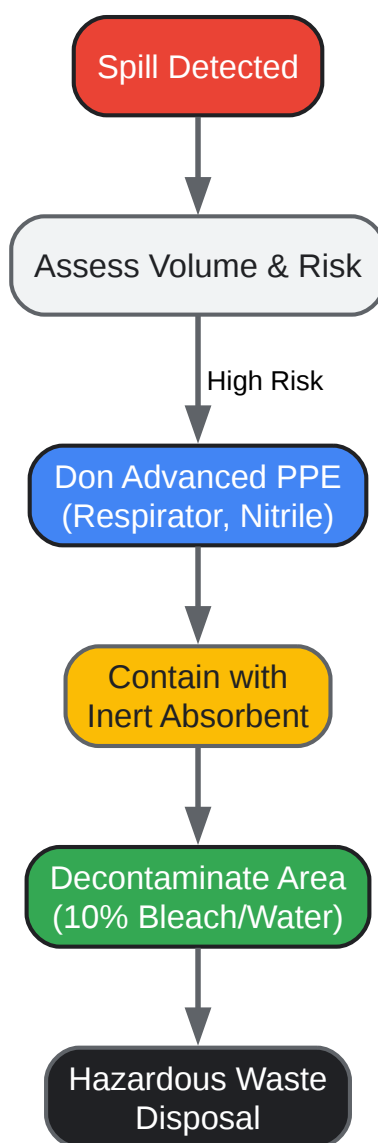
GHS Classification & Causality

- H302 (Harmful if swallowed): The compound's lipophilicity allows for rapid gastrointestinal absorption, where it can undergo hepatic metabolism, potentially forming reactive arene oxides.
- H315 (Causes skin irritation) & H317 (May cause allergic skin reaction): The electrophilic 2-chloroquinoline system can act as a hapten. It covalently binds to skin proteins via nucleophilic attack from biological thiols (cysteine) or amines (lysine), triggering an immune-mediated sensitization response.
- H319 (Causes serious eye irritation): Direct contact causes localized protein denaturation in the corneal epithelium.

- H335 (May cause respiratory irritation): Inhalation of micro-particulate dust exposes the mucosal membranes to the basicity of the quinoline nitrogen, prompting a localized inflammatory cascade.

Emergency Spill Response Workflow

In the event of a breach in containment, a rapid, logically structured response is required to prevent cross-contamination.



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Emergency spill response workflow for **2-Chloroquinoline-6-carboxamide**.

Laboratory Application: S_NAr Synthesis Workflow

The most common application of **2-Chloroquinoline-6-carboxamide** is the displacement of the chloride by an amine nucleophile to build complex drug candidates. The following protocol is designed as a self-validating system, ensuring that each step has a measurable checkpoint to verify success before proceeding [3].

Step-by-Step Methodology

Step 1: Reagent Preparation

- In an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Chloroquinoline-6-carboxamide** (1.0 equivalent) and the desired primary or secondary amine nucleophile (1.5 equivalents).
- Self-Validation Checkpoint: Ensure the flask is purged with dry Nitrogen for 5 minutes. Moisture will compete as a nucleophile, creating unwanted 2-hydroxyquinoline byproducts.

Step 2: Solvation

- Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
- Causality: DMF is a polar aprotic solvent. It accelerates S_NAr reactions by strongly solvating cations while leaving the nucleophilic amine relatively unsolvated and highly reactive.

Step 3: Base Addition

- Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) dropwise.
- Causality: As the S_NAr reaction proceeds, HCl is generated. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge this HCl, preventing the amine nucleophile from becoming protonated and rendered inactive.

Step 4: Thermal Activation

- Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12-18 hours.

Step 5: Reaction Monitoring (The Validation Core)

- Monitor the reaction via LC-MS or TLC (UV 254 nm).
- Self-Validation Checkpoint: The reaction is deemed complete only when the starting material mass (m/z 207 $[M+H]^+$) is completely consumed, and the product mass dominates the chromatogram. The extended conjugation of the quinoline ring ensures strong UV absorbance for TLC tracking.

Step 6: Aqueous Workup & Purification

- Cool to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (3x).
- Wash the combined organic layers with a 5% aqueous LiCl solution or brine (3x). Causality: This step is critical to partition the highly polar DMF out of the organic layer.
- Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH gradient).



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$\text{S}_\text{n}\text{Ar}$ synthesis workflow for functionalizing the 2-position of the quinoline core.

References

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